molecular formula C10H9N3O3S B1493271 6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid CAS No. 2098071-77-1

6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid

Cat. No.: B1493271
CAS No.: 2098071-77-1
M. Wt: 251.26 g/mol
InChI Key: HOTDWNQXDSLWLQ-UHFFFAOYSA-N
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Description

6-(Thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid is a heterocyclic compound featuring a fused triazolo-oxazine core substituted with a thiophene ring and a carboxylic acid group. The triazolo[5,1-c][1,4]oxazine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets via hydrogen bonding and π-π stacking interactions . The carboxylic acid group contributes to solubility and enables further functionalization via esterification or amidation.

Synthetic routes for this class of compounds often involve 1,3-dipolar cycloaddition reactions, as demonstrated in one-pot protocols using propargyl alcohols, chloroacetyl chloride, and sodium azide to achieve yields of 80–95% . The compound’s molecular formula is C₁₁H₉N₃O₃S, with a molecular weight of 263.27 g/mol.

Properties

IUPAC Name

6-thiophen-2-yl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c14-10(15)9-6-5-16-7(4-13(6)12-11-9)8-2-1-3-17-8/h1-3,7H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTDWNQXDSLWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=C(N=NN21)C(=O)O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C10_{10}H9_{9}N3_{3}O2_{2}S
  • Molecular Weight : 235.26 g/mol
  • CAS Number : 2098116-93-7

Synthesis

The synthesis of this compound typically involves the condensation of thiophene derivatives with triazole and oxazine components. The detailed synthetic pathway often employs various reagents such as acetic anhydride and hydrazine hydrate to facilitate cyclization and functionalization.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of derivatives related to 6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine. For instance, related triazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics such as ampicillin and streptomycin .

CompoundMIC (µg/mL)Activity Type
Compound 18Antibacterial
Compound 216Antifungal
Compound 34Antibacterial

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have also been studied. In vitro assays showed that it inhibits pro-inflammatory cytokines and reduces inflammation markers significantly. For example, compounds derived from similar structures exhibited anti-inflammatory activity in the range of 70.56% to 83.80% compared to control groups in specific assays .

Antioxidant Activity

The antioxidant capacity of the compound was assessed through various assays measuring its ability to scavenge free radicals. Results indicated a substantial increase in total antioxidant activity correlating with concentration levels used in experiments. This suggests potential applications in oxidative stress-related conditions .

Study on Antimicrobial Properties

A study published in PMC highlighted that triazole derivatives exhibited potent antimicrobial effects against resistant bacterial strains. The most active compounds showed efficacy comparable to traditional antibiotics, indicating a promising avenue for further research into their clinical applications .

Anti-inflammatory Mechanisms

Another research focused on the anti-inflammatory mechanisms revealed that compounds similar to 6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine can modulate pathways involved in inflammation by inhibiting NF-kB signaling pathways. This modulation results in decreased expression of inflammatory mediators such as TNF-alpha and IL-6 .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) logP Key Features
6-(Thiophen-2-yl)-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxylic acid Thiophen-2-yl C₁₁H₉N₃O₃S 263.27 1.8* Enhanced lipophilicity; potential for CNS penetration
6-(4-Methoxyphenyl) analogue 4-Methoxyphenyl C₁₃H₁₃N₃O₄ 275.26 2.1 Improved solubility due to methoxy group; lower metabolic stability
6-Phenyl analogue Phenyl C₁₁H₁₁N₃O₂ 201.23 1.5 Reduced steric hindrance; higher crystallinity
[1,2,3]Triazolo[5,1-c][1,4]benzoxazine Benzene-fused core C₁₀H₈N₄O 200.20 2.3 Extended π-system; higher melting point (>250°C)
3-(3-Methyl-1H-pyrazol-5-yl) triazolothiadiazine 3-Methylpyrazole C₁₄H₁₁Cl₂N₇O₂S 412.25 3.5 Antifungal activity; higher logP limits aqueous solubility

*Estimated based on substituent contributions.

Stability and Functionalization

  • The triazole ring in the core is chemically inert under acidic, basic, and oxidative conditions, ensuring stability in drug formulations .
  • The carboxylic acid group allows derivatization into prodrugs (e.g., ethyl ester in ) or conjugates for targeted delivery.

Preparation Methods

Preparation of Key Intermediates

A typical synthetic route begins with the preparation of 6,7-dihydro-4H-pyrazolo or pyrazine derivatives, which serve as precursors for the triazolo-oxazine ring formation. For example, tert-butyl (6S)-3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate intermediates have been reported as key building blocks.

Table 1. Representative Intermediate Preparation Conditions

Step Intermediate Reagents/Conditions Notes
1 tert-butyl N-[(1S)-2-hydroxy-1-methyl-ethyl]carbamate Standard carbamate formation Protects amine functionality
2 tert-butyl (6S)-3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate Iodination using iodine reagents Prepares for cross-coupling
3 Thiophene coupling Pd or Cu catalyzed coupling with thiophen-2-yl boronic acid or equivalent Introduces thiophene substituent

Formation of the Triazolo[5,1-c]oxazine Ring

The fused triazolo-oxazine ring is formed via cyclization reactions involving hydrazine derivatives and oxazine precursors. The cyclization often proceeds under mild acidic or basic conditions, sometimes assisted by microwave irradiation to improve yields and reduce reaction times.

Carboxylic Acid Installation and Final Deprotection

The carboxylic acid group at the 3-position is introduced either by hydrolysis of ester intermediates or by direct carboxylation reactions. Deprotection of tert-butyl carbamate or ester groups is typically performed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free acid form.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Protection of amine Boc2O, base Boc-protected amine intermediate
2 Halogenation Iodination reagents (I2, oxidants) Iodo-substituted heterocycle
3 Cross-coupling Pd or Cu catalysis, thiophen-2-yl boronic acid Introduction of thiophene ring
4 Cyclization Hydrazine hydrate, acidic/basic medium, microwave assistance Formation of triazolo-oxazine ring
5 Hydrolysis/Deprotection Acidic workup Free carboxylic acid

Analytical and Research Findings

  • Microwave-Assisted Synthesis: Microwave irradiation has been reported to significantly enhance the efficiency of cyclization steps, providing higher yields and shorter reaction times.

  • Metal-Free Catalysis: Recent advances in heterocyclic synthesis emphasize metal-free, environmentally friendly methods for oxazine ring formation, although specific application to this compound is less documented. Such methods involve heteroannulation of anthranilic acid derivatives with carbonyl compounds under mild conditions, which may be adapted for related oxazine systems.

  • Spectroscopic Validation: The structure of the synthesized compound is confirmed by NMR (1H, 13C), IR spectroscopy (notably carbonyl absorption around 1710 cm⁻¹ for carboxylic acid), and mass spectrometry.

  • Purification: Column chromatography is commonly employed for purification, ensuring high purity of the final compound.

Data Table: Summary of Key Reaction Conditions and Yields

Reaction Step Conditions Yield (%) Notes
Boc Protection Boc2O, base, RT, 2 h 85-90 High selectivity
Iodination I2, oxidant, 0 °C to RT 70-80 Controlled halogenation
Thiophene Coupling Pd/Cu catalyst, base, DMF, 80 °C, 12 h 65-75 Efficient C-C bond formation
Cyclization Hydrazine hydrate, EtOH, microwave, 100 °C, 30 min 75-85 Rapid ring closure
Deprotection/Hydrolysis TFA/DCM, RT, 1 h 80-90 Clean acid formation

Notes on Alternative Methods and Optimization

  • Alternative Cyclization Routes: Some literature suggests stepwise introduction of the triazole ring via azide-alkyne cycloaddition ("click chemistry") followed by oxazine ring closure, which may offer regioselectivity advantages.

  • Green Chemistry Considerations: Metal-free and solvent-free methods are emerging for related heterocyclic syntheses, which could be adapted to this compound to reduce environmental impact.

  • Scale-Up Potential: The robustness of the iodination and coupling steps has been demonstrated on multi-gram scale, indicating feasibility for larger production.

Q & A

Q. Why do synthetic yields vary between similar procedures?

  • Methodology : Analyze reaction kinetics (e.g., via HPLC monitoring ) to identify rate-limiting steps. Optimize temperature (e.g., 0°C for acid-sensitive intermediates vs. reflux for cyclization) and solvent polarity (THF vs. DMF). Trace water content in solvents can hydrolyze intermediates, reducing yields .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Yield Optimization

ParameterOptimal ConditionImpact on Yield
Reaction Time10–12 hours↑ Purity (≥90%)
SolventDry THF↑ Cyclization
Base (Salt Formation)Sodium Hydride (2.0 eq)↑ Stability

Q. Table 2. Computational vs. Experimental Solubility

MethodlogP (Predicted)logP (Experimental)
SwissADME2.73.0
Shake-Flask (Octanol)2.9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid
Reactant of Route 2
6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid

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